molecular formula C26H24N4O2 B1191853 TAS-119

TAS-119

Cat. No.: B1191853
Attention: For research use only. Not for human or veterinary use.
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Description

TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor this compound binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis;  it plays an essential role in the regulation of spindle assembly.

Properties

Molecular Formula

C26H24N4O2

Appearance

Solid powder

Synonyms

TAS-119;  TAS 119;  TAS119;  TAS-2104;  TAS 2104;  TAS2104.; Unknown

Origin of Product

United States

Current Research Landscape and Significance of Tas 119

Overview of TAS-119 in Contemporary Biomedical Research

This compound, developed by Taiho Pharmaceutical Co., Ltd., is a novel, orally active, and highly selective small molecule inhibitor that targets Aurora kinase A (Aurora A) and the neurotrophic tyrosine kinase receptor (NTRK) family, specifically TRKA, TRKB, and TRKC. This multi-targeted approach positions this compound as a potential therapeutic agent in oncology. Currently in Phase 1/2 clinical trials, this compound's investigation focuses on addressing unmet needs in cancer therapy, particularly drug resistance and the targeting of oncogenic pathways. patsnap.comresearchgate.net Preclinical studies have demonstrated potent inhibitory effects. This compound has an IC50 value of 1.0 nM (or 1.04 nmol/L) against Aurora A, with high selectivity over 300 other protein kinases, including Aurora B (IC50 = 95 nM). researchgate.netmedchemexpress.comtargetmol.comaacrjournals.orgFurther, this compound inhibits the TRK family, with IC50 values of 1.46 nmol/L for TRKA, 1.53 nmol/L for TRKB, and 1.47 nmol/L for TRKC. researchgate.net

Table 1: Inhibitory Activity of this compound Against Key Targets
TargetIC50 Value (nM)Reference
Aurora A1.0 - 1.04 researchgate.netmedchemexpress.comtargetmol.comaacrjournals.org
Aurora B95 medchemexpress.comtargetmol.comaacrjournals.org
TRKA1.46 researchgate.net
TRKB1.53 researchgate.net
TRKC1.47 researchgate.net

Research findings suggest that this compound enhances the antitumor efficacy of taxanes, such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), across various human cancer cell lines, including those exhibiting paclitaxel resistance. patsnap.comresearchgate.netmedchemexpress.comtargetmol.comaacrjournals.orgaacrjournals.orgThis synergistic effect is specific to tumor cells, as this compound does not enhance activity in normal lung diploid fibroblast cell lines. patsnap.comresearchgate.netaacrjournals.org Beyond its interaction with taxanes, this compound shows standalone antitumor activity, effectively suppressing the growth of cancer cell lines with MYC family amplification and CTNNB1 mutations in vitro. patsnap.comresearchgate.netIn xenograft models of human lung cancer cells with MYC amplification, this compound demonstrated strong antitumor activity at well-tolerated doses. patsnap.comresearchgate.netThe mechanism includes inducing N-Myc degradation and inhibiting downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines. patsnap.comresearchgate.netMoreover, this compound inhibits TRK-fusion protein activity, robustly inhibiting tumor cell growth in both in vitro and in vivo settings. researchgate.netnih.gov Clinical investigations of this compound are underway, including a first-in-human Phase 1 study in patients with advanced solid tumors (NCT02448589). patsnap.comaacrjournals.orgascopubs.orgresearchgate.netIt is also being investigated in Phase I/II for Graft-versus-host disease, Phase I for Non-small cell lung cancer, and in preclinical stages for Triple-negative breast cancer. springer.com

Table 2: Preclinical Antitumor Efficacy of this compound
Model/PathwayKey FindingsReference
Human Cancer Cell Lines (various tissues)Enhanced cell growth inhibition with taxanes (paclitaxel, docetaxel, cabazitaxel), including paclitaxel-resistant lines. No enhancement in normal lung fibroblasts. patsnap.comresearchgate.netmedchemexpress.comtargetmol.comaacrjournals.orgaacrjournals.org
Xenograft Models (MYC-amplified lung cancer)Strong antitumor activity at well-tolerated doses. patsnap.comresearchgate.net
MYCN-amplified Neuroblastoma Cell LinesInduced N-Myc degradation and inhibited downstream transcriptional targets. patsnap.comresearchgate.net
Tumor Cells with Deregulated TRK PathwayInhibited TRK-fusion protein activity and exhibited robust growth inhibition in vitro and in vivo. researchgate.netnih.gov
Ovarian Cancer Patient-Derived Xenograft (PDX) Models (combined with Olaparib)Reduced tumor volumes and weights by up to 90% with synergistic effect compared to monotherapy. Improved survival in mice harboring mutant BRCA1 and wild-type BRCA1/2 PDXs.

Molecular Mechanisms of Action of Tas 119

Primary Molecular Targets and Binding Affinities of TAS-119

This compound is identified as a dual-specificity kinase inhibitor, primarily targeting Aurora kinase A (AURKA) and the neurotrophic tyrosine kinase receptors, TRKA, TRKB, and TRKC. wikipedia.orgfishersci.co.ukscilit.com

Preclinical characterization of this compound involved comprehensive in vitro and in vivo studies to elucidate its molecular targets and inhibitory profile. wikipedia.orgfishersci.co.ukscilit.comnih.govoutbreak.inforesearchgate.net The compound's selectivity was rigorously assessed through screening against a broad panel of 301 other protein kinases, demonstrating its high specificity for Aurora A over a wide range of kinomes, including Aurora kinase B. wikipedia.orgfishersci.co.ukscilit.comoutbreak.inforesearchgate.net Furthermore, target modulation of this compound in biological samples, such as paired skin biopsies, was evaluated by measuring the increase in phosphorylated histone H3 (pHH3)-positive cells, which is an expected outcome of mitotic stagnation due to Aurora A inhibition. nih.govmims.comwikipedia.org

This compound exhibits strong inhibitory effects against its primary targets, as evidenced by its half-maximal inhibitory concentration (IC50) values. It shows potent inhibition of Aurora A with an IC50 of 1.04 nmol/L (or 1.0 nM). wikipedia.orgfishersci.co.ukscilit.comoutbreak.inforesearchgate.netnih.govwikipedia.orgmims.com The compound also effectively inhibits the TRK family members: TRKA, TRKB, and TRKC, with IC50 values of 1.46 nmol/L, 1.53 nmol/L, and 1.47 nmol/L, respectively. wikipedia.orgfishersci.co.ukscilit.comnih.govnih.govmims.com While highly selective for Aurora A, this compound also demonstrates inhibitory activity against Aurora B (IC50 of 95 nmol/L), Aurora C (IC50 of 36.5 nmol/L), RET (IC50 of 25.8 nmol/L), and ROS (IC50 of 29.3 nmol/L). outbreak.inforesearchgate.netnih.govwikipedia.org

Table 1: Inhibitory Concentrations (IC50) of this compound against Key Kinases

Kinase TargetIC50 (nmol/L)Reference
Aurora A1.04 wikipedia.orgfishersci.co.ukscilit.comoutbreak.inforesearchgate.netnih.govwikipedia.orgmims.com
TRKA1.46 wikipedia.orgfishersci.co.ukscilit.comnih.govnih.govmims.com
TRKB1.53 wikipedia.orgfishersci.co.ukscilit.comnih.govnih.govmims.com
TRKC1.47 wikipedia.orgfishersci.co.ukscilit.comnih.govnih.govmims.com
Aurora B95 outbreak.inforesearchgate.netnih.govwikipedia.org
Aurora C36.5 nih.gov
RET25.8 nih.gov
ROS29.3 nih.gov

Downstream Signaling Pathway Modulation by this compound

The inhibition of Aurora A and TRK kinases by this compound leads to significant modulation of several critical regulatory networks and cellular pathways.

This compound has shown a notable impact on key oncogenic pathways. In MYCN-amplified neuroblastoma cell lines, this compound induced N-Myc degradation and inhibited its downstream transcriptional targets. wikipedia.orgfishersci.co.ukscilit.comnih.govmims.com This action contributes to the suppression of cell growth in cancer cell lines harboring MYC family amplification. wikipedia.orgfishersci.co.ukscilit.comnih.gov

The compound also demonstrates the potential to target the Wnt/β-catenin pathways. wikipedia.org Preclinical studies indicate that this compound suppresses the growth of cancer cell lines with CTNNB1 mutations, suggesting an inhibitory effect on the deregulated β-catenin signaling pathway. wikipedia.orgfishersci.co.ukscilit.comnih.gov

Furthermore, this compound effectively inhibits TRK-fusion protein activity. It has been shown to robustly inhibit the growth of tumor cells driven by a deregulated TRK pathway both in vitro and in vivo. wikipedia.orgfishersci.co.ukscilit.comnih.gov This inhibition extends to downstream signal transduction components such as pPLCγ, pERK, and pAKT within tumors in xenograft models. wikipedia.org

The primary effect of this compound's Aurora A inhibition is the induction of mitotic arrest and accumulation of mitotic cells, observed both in vitro and in vivo. wikipedia.orgfishersci.co.ukscilit.com This is consistent with an expected increase in pHH3-positive cells due to cells stagnating in mitosis. nih.govmims.comwikipedia.org

Beyond its direct targets, this compound has been shown to enhance the antiproliferative effect of taxanes, such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), in various human cancer cell lines, including those that are resistant to paclitaxel. wikipedia.orgnih.govoutbreak.inforesearchgate.netwikipedia.org This enhancement was observed even in cancer cell lines that were not highly susceptible to this compound monotherapy. researchgate.net The compound dose-dependently enhances cell growth inhibition by these taxanes in HeLa cells. outbreak.inforesearchgate.netwikipedia.org

Table 2: Modulation of Signaling Pathways by this compound

Pathway/NetworkEffect of this compoundKey FindingsReference
Myc PathwayDegradation of N-Myc, inhibition of downstream transcriptional targetsInduced N-Myc degradation in MYCN-amplified neuroblastoma cell lines. Suppressed growth of MYC-amplified cancer cells. wikipedia.orgfishersci.co.ukscilit.comnih.govmims.com
β-Catenin PathwayGrowth inhibition of CTNNB1-mutated cellsSuppressed growth of cancer cell lines harboring CTNNB1 mutation. Potential to target Wnt/β-catenin pathways. wikipedia.orgfishersci.co.ukscilit.comnih.gov
TRK PathwayInhibition of TRK-fusion protein activity, downstream signalingInhibited TRK-fusion protein activity and robustly inhibited growth of tumor cells via deregulated TRK pathway. Reduced pPLCγ, pERK, and pAKT. wikipedia.orgfishersci.co.ukscilit.comnih.gov
Aurora A ActivityMitotic arrest, accumulation of mitotic cellsInduced inhibition of Aurora A and accumulation of mitotic cells in vitro and in vivo. Increased pHH3-positive cells. wikipedia.orgfishersci.co.ukscilit.comnih.govmims.comwikipedia.org
Taxane (B156437) EfficacyEnhanced antiproliferative effectEnhanced cell growth inhibition of paclitaxel, docetaxel, and cabazitaxel in various cancer cell lines, including resistant ones. wikipedia.orgnih.govoutbreak.inforesearchgate.netwikipedia.org

Cellular Effects Induced by this compound at the Molecular Level

At the molecular level, this compound induces several distinct cellular effects. Its primary action as an Aurora A inhibitor leads to the accumulation of cells in mitosis, disrupting proper cell division. wikipedia.orgfishersci.co.ukscilit.com This mitotic accumulation is predominantly observed in tumor cells, with less impact on normal diploid fibroblasts. researchgate.netwikipedia.org

Beyond mitotic disruption, this compound effectively suppresses the growth of various cancer cell lines that harbor MYC family amplification and/or CTNNB1 mutations. wikipedia.orgfishersci.co.ukscilit.comnih.gov In preclinical xenograft models, this compound demonstrated strong antitumor activity in human lung cancer cells with MYC amplification and CTNNB1 mutation. wikipedia.orgfishersci.co.ukscilit.comnih.gov The compound's ability to induce N-Myc degradation and inhibit downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines underscores its direct molecular impact on oncogenic drivers. wikipedia.orgfishersci.co.ukscilit.comnih.govmims.com Furthermore, this compound's inhibition of TRK-fusion protein activity results in robust growth inhibition of tumor cells driven by deregulated TRK pathways. wikipedia.orgfishersci.co.ukscilit.comnih.gov The compound's ability to enhance the antiproliferative effect of taxanes suggests a synergistic molecular interaction, potentially by increasing dependency on WEE1 and enhancing replication stress and mitotic catastrophe in cancer cells. outbreak.inforesearchgate.netwikipedia.org

Apoptosis Induction Mechanisms

This compound contributes to the induction of apoptosis, a form of programmed cell death, in cancer cells. As a potent inhibitor of Aurora A kinase, this compound is expected to leverage mechanisms associated with Aurora A inhibition. Aurora A overexpression is known to suppress apoptosis, partly by interacting with and inactivating tumor suppressor protein p53 through phosphorylation, leading to its degradation or transcriptional inactivation. aacrjournals.org By inhibiting Aurora A, this compound is inferred to counteract this suppressive effect, thereby promoting p53-mediated apoptotic pathways. aacrjournals.org

Furthermore, direct evidence indicates that this compound, when used in combination, can induce apoptosis. For instance, in Ewing Sarcoma (EWS) xenograft models, treatment with a combination including VIC-1911 (this compound) led to an increase in cleaved-poly (ADP-ribose) polymerase (c-PARP) expression, which is a key marker of apoptosis. invivochem.cn Studies on other Aurora A inhibitors suggest additional apoptotic mechanisms, such as the induction of calpain signaling leading to the cleavage of Bax and p27, or the activation of the reactive oxygen species (ROS)-mediated unfolded protein response (UPR) pathway, which upregulates pro-apoptotic proteins like CHOP and BIM, and activates caspases (e.g., caspase-2 and caspase-7). tandfonline.comspandidos-publications.com While these specific pathways have been observed with other Aurora A inhibitors, they suggest potential avenues for this compound's apoptotic activity.

Cell Cycle Arrest and Regulation (e.g., mitotic accumulation)

A hallmark mechanism of this compound is its profound impact on cell cycle progression, particularly by inducing mitotic accumulation. This compound is a highly selective inhibitor of Aurora A, with an IC50 value of 1.04 nmol/L for Aurora A, demonstrating significantly higher selectivity compared to Aurora B (IC50 of 95 nmol/L). tandfonline.comguidetomalariapharmacology.orgresearchgate.netsynhet.com Aurora A kinase is a crucial mitotic kinase involved in centrosome maturation, mitotic entry, and spindle formation. tandfonline.comguidetomalariapharmacology.orgwikipedia.org

Inhibition of Aurora A by this compound leads to the accumulation of cells in the G2/M phase of the cell cycle, both in vitro and in vivo. tandfonline.comguidetomalariapharmacology.orgwikipedia.org This mitotic arrest is characterized by an increase in phosphorylated histone H3 (pHH3), a reliable pharmacodynamic marker for Aurora A inhibition. researchgate.netwikipedia.org Preclinical studies have shown that this compound induces pHH3 in nude rats with HeLa-luc xenografts at various doses (5, 10, and 30 mg/kg). researchgate.netwikipedia.org Importantly, this compound predominantly induces mitotic accumulation in tumor cells, with less pronounced effects on normal diploid fibroblasts, suggesting a degree of tumor selectivity in its cell cycle regulatory action. researchgate.netsynhet.comwikipedia.org

Data on Aurora A and TRK inhibition by this compound:

TargetIC50 Value (nmol/L)Selectivity
Aurora A1.04 tandfonline.comguidetomalariapharmacology.orgHighly selective over 301 other kinases tandfonline.comguidetomalariapharmacology.org
Aurora B95 researchgate.netsynhet.com
TRKA1.46 tandfonline.comguidetomalariapharmacology.org
TRKB1.53 tandfonline.comguidetomalariapharmacology.org
TRKC1.47 tandfonline.comguidetomalariapharmacology.org

Autophagy Modulation

While direct comprehensive studies detailing this compound's specific modulation of autophagy are limited, its role as an Aurora A inhibitor provides strong inferential evidence. Aurora A kinase has been identified as a regulator of autophagy. tandfonline.commdpi.com Overexpression of Aurora A has been shown to suppress autophagy, often associated with the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. tandfonline.commdpi.comnih.gov Conversely, the inhibition or depletion of Aurora A has been observed to decrease the expression of autophagy-associated protein SQSTM1 (p62) and increase the levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and the number of autophagosomes, indicating the induction of cytotoxic autophagy. tandfonline.comnih.gov

Senescence Induction

Inhibition of Aurora A kinase has been linked to the induction of cellular senescence. Studies indicate that the disruption of mitotic processes due to Aurora A inhibition can lead to mitotic errors, aneuploidy, and subsequently, the induction of senescence in cancer cells. dovepress.com Senescence is a state of irreversible cell cycle arrest that can be triggered in response to various cellular stresses, including DNA damage and oncogene activation, and is considered a tumor-suppressive mechanism. google.com As this compound effectively inhibits Aurora A and causes mitotic arrest, it is plausible that it contributes to the induction of senescence in susceptible cancer cell populations.

Preclinical Efficacy and Biological Activity of Tas 119 in Model Systems

In Vivo Efficacy and Pharmacodynamics of TAS-119 in Preclinical Models

Xenograft and Syngeneic Tumor Model Studies

Preclinical investigations have demonstrated the significant antitumor efficacy of this compound in various xenograft models. In a xenograft model utilizing human lung cancer cells harboring MYC amplification and CTNNB1 mutation, this compound exhibited strong antitumor activity nih.govresearchgate.netmedchemexpress.comaacrjournals.orgresearchgate.net. Furthermore, it effectively suppressed the growth of diverse cancer cell lines characterized by MYC family amplification and CTNNB1 mutation in in vitro settings nih.govresearchgate.netmedchemexpress.comaacrjournals.orgresearchgate.net.

This compound has also been shown to induce N-Myc degradation and inhibit downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines nih.govresearchgate.netmedchemexpress.comresearchgate.netresearcher.life. Its activity extends to tumor cells with deregulated TRK pathways, where it demonstrated robust growth inhibition in vitro and in vivo by inhibiting TRK-fusion protein activity nih.govresearchgate.netmedchemexpress.comaacrjournals.orgresearchgate.net.

Beyond its monotherapy effects, this compound enhanced the antiproliferative activity of taxanes, including paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), across a range of human cancer cell lines, notably including those resistant to paclitaxel researchgate.netmedchemexpress.comaacrjournals.orgaacrjournals.orgnih.gov. This synergistic effect was observed in tumor cells but, importantly, this compound did not enhance the antitumor activity of paclitaxel in normal lung diploid fibroblast cell lines (WI-38 and MRC5) researchgate.netaacrjournals.orgaacrjournals.orgnih.gov. In vivo, this compound augmented the antitumor efficacy of paclitaxel and docetaxel in multiple models, such as NCI-H460 xenografts, at concentrations sufficient to inhibit Aurora A within the tumors aacrjournals.orgaacrjournals.orgnih.gov.

Patient-Derived Xenograft (PDX) Model Evaluations

This compound, also identified as VIC-1911, has demonstrated anti-tumor activity in preclinical cancer models, including patient-derived xenograft (PDX) models researchgate.net. Its efficacy has been specifically evaluated in combination with olaparib (B1684210), a PARP inhibitor, within mutant BRCA1/2 and wild-type BRCA epithelial ovarian cancer (EOC) PDX models researchgate.net. Furthermore, this compound has shown efficacy in a KRAS G12C-mutant PDX model nus.edu.sg.

Orthotopic and Metastasis Model Assessments

Preclinical studies have indicated this compound's efficacy in metastatic non-small cell lung models nus.edu.sg. The compound has also demonstrated robust growth inhibition of tumor cells via a deregulated TRK pathway in vivo, which encompasses various tumor locations and stages nih.govresearchgate.netmedchemexpress.comaacrjournals.orgresearchgate.net.

Pharmacodynamic Biomarker Monitoring in Preclinical Models (e.g., phosphorylated histone H3)

Pharmacodynamic biomarker monitoring is crucial for confirming target engagement and mechanistic activity of this compound in preclinical models. Phosphorylated histone H3 (pHH3) levels serve as a key biomarker for Aurora A kinase inhibition researchgate.netmedchemexpress.comCurrent time information in Central Highlands Council, AU.. This compound treatment has been shown to induce pHH3 in nude rats bearing HeLa-luc xenografts, confirming its on-target effect medchemexpress.com. An increase in pHH3 is a predicted outcome of Aurora A inhibition, as it signifies that cells are stagnating in mitosis researchgate.net. Beyond pHH3, the pre- and post-dose mRNA expression of genes involved in mitosis, including BORA, SGOL2, KIF20A, and DEPDC-1, has also been analyzed to assess the pharmacodynamic effects of this compound researchgate.net.

Impact on Tumor Microenvironment Components

Investigations into the impact of this compound on components of the tumor microenvironment have revealed selective effects. Notably, this compound did not enhance the antitumor activity of paclitaxel in normal lung diploid fibroblast cell lines (WI-38 and MRC5) researchgate.netaacrjournals.orgaacrjournals.orgnih.gov. This observation suggests a preferential effect of this compound on tumor cells, distinguishing its activity from its impact on certain normal stromal components within the tumor microenvironment.

Mechanisms of Acquired and Intrinsic Resistance to Tas 119

Genetic and Epigenetic Alterations Conferring Resistance

Genetic and epigenetic modifications play pivotal roles in mediating both intrinsic and acquired resistance to anticancer agents, including TAS-119 researchgate.netnih.gov. These alterations can directly impact the drug's target, activate alternative signaling pathways, or modify gene expression patterns that promote survival.

Target Gene Mutations and Amplifications

Mutations or amplifications in the drug's primary target genes can reduce the binding affinity of the inhibitor or increase the target protein's abundance, thereby overcoming the inhibitory effect.

Aurora A (AURKA) Alterations: Overexpression or gene amplification of Aurora A kinase (AURKA) is observed in various cancer types, including lung, colorectal, and breast cancer researchgate.netnih.gov. Such alterations are linked to cancer progression and contribute to drug resistance, including resistance to taxanes and cisplatin (B142131) researchgate.netnih.gov. While this compound specifically targets Aurora A, sustained or increased AURKA activity through amplification can potentially reduce the drug's effectiveness by providing an overwhelming amount of target protein patsnap.comnih.govonderzoekmetmensen.nl.

TRK Resistance Mutations: this compound also inhibits TRK kinases researchgate.netspringermedicine.comnih.gov. In the context of TRK inhibitors, acquired resistance can arise through secondary mutations within the TRK kinase domain researchgate.net. These mutations can alter the drug-binding site, diminishing the inhibitor's ability to block TRK activity effectively.

While this compound has shown efficacy in cancer cell lines harboring MYC family amplification and CTNNB1 (β-catenin) mutation, these genetic aberrations have not consistently proven to be reliable predictive biomarkers for this compound sensitivity in clinical settings researchgate.netonderzoekmetmensen.nlnih.gov. This suggests that even in the presence of these targetable alterations, other resistance mechanisms can emerge.

Bypass Pathway Activation

Bypass pathway activation refers to the activation of alternative signaling cascades that compensate for the inhibition of the primary target pathway, allowing tumor cells to maintain growth and survival despite drug presence mdpi.comfrontiersin.org.

Aurora A in EGFR Inhibitor Resistance: Aurora kinase A (AURKA) activity can contribute to non-genetic resistance to epidermal growth factor receptor (EGFR) inhibitors in lung adenocarcinoma cells researchgate.net. In this scenario, AURKA activation, often mediated by its coactivator TPX2, emerges in response to chronic EGFR inhibition, mitigating drug-induced apoptosis researchgate.net. This highlights the broader role of AURKA in adaptive survival programs and suggests that its activation, even as a bypass mechanism for other therapies, underscores its importance in resistance.

General Bypass Mechanisms: In the context of tyrosine kinase inhibitor (TKI) resistance, bypass signaling pathways such as MET gene amplification, EGFR gene amplification, and AXL activation have been identified frontiersin.org. These pathways can maintain tumor cell proliferation even when the primary driver gene pathways are inhibited, leading to TKI resistance frontiersin.org.

Chromatin Remodeling and Gene Expression Changes

Epigenetic modifications, including DNA methylation and histone modifications, significantly influence chromatin structure and gene expression without altering the underlying DNA sequence nih.govmdpi.comfrontiersin.org. These changes can lead to drug resistance by altering the expression of genes involved in drug response, cell survival, or DNA repair.

Epigenetic Regulation of Gene Expression: DNA methylation, particularly at CpG dinucleotides, and histone modifications (e.g., acetylation, methylation) can dynamically regulate gene expression. Hypomethylation can amplify gene expression, while hypermethylation can induce gene silencing nih.govfrontiersin.org. These modifications can affect the expression of DNA repair genes, influencing their accessibility to DNA damage sites and thereby contributing to resistance to DNA-damaging agents nih.gov.

Chromatin Plasticity and Resistance: Chromatin remodeling, orchestrated by epigenetic mechanisms, can lead to a more open or condensed chromatin state, impacting the accessibility of transcription factors and DNA-binding proteins to DNA nih.gov. This plasticity can result in transcriptional reprogramming that enables cells to adopt drug-tolerant states, which are often reversible upon drug withdrawal, indicating a non-genetic basis for this resistance researchgate.netmdpi.com.

Cellular Adaptive Responses to this compound Exposure

Beyond specific genetic or epigenetic alterations, cancer cells can exhibit dynamic cellular adaptive responses to drug exposure, enabling them to survive and proliferate under therapeutic pressure. These responses are often non-genetic and involve changes in cell state or drug transport mechanisms.

Phenotypic Plasticity and Cell State Transitions

Phenotypic plasticity describes the ability of cancer cells to undergo dynamic, non-genetic changes in their cell state, contributing to tumor heterogeneity, metastasis, and therapy evasion researchgate.netmdpi.comnih.gov.

Epithelial-Mesenchymal Transition (EMT): EMT is a well-documented phenotypic switch where epithelial tumor cells acquire mesenchymal characteristics. This transition is strongly associated with increased chemoresistance and the development of drug-tolerant cell populations researchgate.netmdpi.comnih.gov. Cells in a mesenchymal state can exhibit enhanced survival capabilities and contribute to the reservoir of cells from which full acquired resistance can evolve mdpi.com.

Drug-Tolerant Persister Cells: Upon initial drug exposure, a subpopulation of cancer cells can enter a transient drug-tolerant state, surviving but not proliferating mdpi.com. These persister cells, while not initially genetically resistant, can serve as a source for the emergence of secondary genetic mechanisms of acquired resistance over time mdpi.com. This adaptive response is often mediated by transcriptional reprogramming and can involve changes in metabolic phenotypes and upregulation of stemness markers researchgate.netmdpi.com.

Drug Efflux Pump Upregulation

A common mechanism of drug resistance involves the increased expression and activity of drug efflux pumps, which are membrane transporters that actively pump anticancer drugs out of the cells, thereby reducing their intracellular concentration below therapeutic levels mdpi.commdpi.comfrontiersin.org.

ATP-Binding Cassette (ABC) Transporters: The overexpression of members of the ATP-binding cassette (ABC) transporter superfamily is a primary mechanism of multidrug resistance (MDR) mdpi.commdpi.com. Key examples include P-glycoprotein (MDR1/ABCB1), MDR-associated protein 1 (MRP1/ABCC1), MRP2 (ABCC2), MRP3 (ABCC3), and breast cancer resistance protein (BCRP/ABCG2) mdpi.commdpi.comfrontiersin.orgfrontiersin.org. These transporters are integrated into the cell membrane and act as drug efflux pumps, significantly reducing the bioavailability of various anticancer drugs at the tumor site mdpi.commdpi.com. While the direct impact of efflux pump upregulation specifically on this compound resistance is not explicitly detailed in the provided search results, this is a general and significant mechanism of acquired resistance to many chemotherapeutic and targeted agents.

Data Tables

Table 1: Key Targets and Inhibitory Concentrations of this compound

TargetIC50 (nM)Selectivity
Aurora A1.04Highly selective vs. 301 other kinases researchgate.netspringermedicine.comnih.govtargetmol.com
Aurora B95Lower affinity than Aurora A targetmol.comnih.gov
TRKA1.46Potent inhibition researchgate.netspringermedicine.comnih.gov
TRKB1.53Potent inhibition researchgate.netspringermedicine.comnih.gov
TRKC1.47Potent inhibition researchgate.netspringermedicine.comnih.gov

Table 2: AURKA Alterations in Human Cancers (TCGA Database)

Cancer TypeAURKA Amplification (%)AURKA Mutation (%)
Lung Cancer12.731.82
Colorectal Cancer3.110.81
Breast Cancer3.480.38

Note: Data derived from the TCGA database, as cited in nih.gov.

Identification and Characterization of Resistance Mechanisms in Preclinical Models

Preclinical models are indispensable tools for identifying and characterizing mechanisms of drug resistance, allowing for in-depth functional studies and the exploration of novel therapeutic strategies hznu.edu.cn.

In vitro resistance models, typically generated by exposing cancer cell lines to increasing concentrations of a drug over time, are widely used to study acquired drug resistance hznu.edu.cn. While specific details on the generation of this compound-specific resistant cell lines are not extensively detailed in the available literature, studies have demonstrated this compound's efficacy in existing drug-resistant cell lines. For instance, this compound has been shown to enhance the antiproliferative effect of paclitaxel (B517696) in a variety of human cancer cell lines, including those that have developed resistance to paclitaxel guidetopharmacology.orgdntb.gov.uaresearchgate.netfrontiersin.orgwikipedia.org. This indicates the utility of such pre-existing resistant models in evaluating the potential of this compound as a combination therapy to overcome resistance to other agents. The concept of generating drug-adapted cell lines by chronic drug exposure is a standard method for investigating acquired resistance mechanisms hznu.edu.cn.

In vivo studies using xenograft models are critical for validating findings from in vitro experiments and for understanding resistance development within a more complex tumor microenvironment. Preclinical investigations have shown that this compound, both as a monotherapy and in combination with other agents, can exert robust antitumor activity in various xenograft models wikipedia.orgmims.commims.comwikipedia.org. Notably, this compound (also referred to as VIC-1911) has demonstrated effectiveness against non-small cell lung cancer (NSCLC) models exhibiting both intrinsic and acquired resistance to KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib wikipedia.orgwikipedia.org. This suggests that in vivo models of resistance to other targeted therapies can be utilized to assess the ability of this compound to overcome such resistance. Furthermore, this compound has been shown to enhance the antitumor efficacy of taxanes like paclitaxel and docetaxel (B913) in multiple in vivo models at doses that effectively inhibit Aurora A in tumors wikipedia.orgdntb.gov.uawikipedia.orgfrontiersin.orgmims.com.

Omics-based approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer comprehensive insights into the molecular changes underlying drug resistance researchgate.netwikipedia.orgnih.govnih.gov. These technologies enable researchers to identify genetic variations, altered gene expression profiles, protein modifications, and metabolic reprogramming that contribute to a resistant phenotype wikipedia.orgnih.gov. Transcriptional profiling of cell lines following pharmacologic exposure can generate specific "drug signatures" that provide valuable mechanistic clues regarding the downstream effects of a compound and potential resistance pathways researchgate.net. While omics technologies are increasingly applied to decipher complex drug resistance mechanisms in various cancers wikipedia.orgnih.govnih.gov, specific published studies detailing the application of omics approaches solely for profiling resistance mechanisms to this compound as a single agent were not identified in the current search. However, the general principles of omics profiling are highly relevant for future investigations into this compound resistance, allowing for the identification of novel biomarkers and therapeutic targets to overcome acquired or intrinsic resistance to this compound.

Data Tables

Table 1: this compound Inhibitory Activity

TargetIC50 (nmol/L)
Aurora kinase A1.04 mims.commims.comwikipedia.org
TRKA1.46 mims.commims.comwikipedia.org
TRKB1.53 mims.commims.comwikipedia.org
TRKC1.47 mims.commims.comwikipedia.org
Aurora kinase B95 guidetopharmacology.orgdntb.gov.ua

Rational Combination Strategies Involving Tas 119

Synergistic Interactions of TAS-119 with Other Therapeutic Agents

Research into this compound, also known as VIC-1911, has revealed potent synergy when combined with other targeted agents. In preclinical models of epithelial ovarian cancer (EOC), the combination of VIC-1911 with the PARP inhibitor olaparib (B1684210) resulted in a significant reduction in tumor volumes and weights, demonstrating a synergistic effect in both mutant BRCA1/2 and wild-type BRCA patient-derived xenograft (PDX) models. biorxiv.org

Furthermore, this compound has shown promise in overcoming resistance to KRAS G12C inhibitors. biospace.com Preclinical studies in KRAS G12C-mutant non-small cell lung cancer (NSCLC) models demonstrated that this compound (VIC-1911) exhibits monotherapy activity in cell lines with both intrinsic and acquired resistance to the KRAS G12C inhibitor sotorasib (B605408). ascopubs.orgresearchgate.netguidetopharmacology.org The combination of this compound and sotorasib resulted in synergistic activity in these resistant cell lines. ascopubs.orgresearchgate.netguidetopharmacology.org In vivo data also suggest a synergistic effect when this compound is combined with the KRAS G12C inhibitors sotorasib and adagrasib in human NSCLC cell line xenograft models. researchgate.netguidetopharmacology.org These findings have provided the rationale for clinical trials investigating this combination in patients with KRAS G12C-mutant NSCLC. ascopubs.orgresearchgate.net

The most extensively studied combinations involve this compound and taxane-based chemotherapy. nih.gov Preclinical studies have consistently shown that this compound enhances the antitumor efficacy of taxanes. biorxiv.orgmedchemexpress.com In vitro, this compound potentiated the cell growth inhibition of paclitaxel (B517696) in numerous human cancer cell lines derived from various tissues. biorxiv.orgnih.gov Notably, this enhancement was observed not only in paclitaxel-sensitive cell lines but also in paclitaxel-resistant lines. biorxiv.orgnih.gov This synergistic effect was not limited to paclitaxel; this compound also enhanced the cell growth inhibitory activity of docetaxel (B913) and cabazitaxel (B1684091). biorxiv.orgmedchemexpress.comnih.gov The degree of enhancement was found to be nearly identical across all three clinically approved taxanes. biorxiv.orgmedchemexpress.com

In vivo studies have corroborated these findings. The combination of this compound with either paclitaxel or docetaxel led to enhanced antitumor efficacy in multiple xenograft models. biorxiv.orgnih.gov A key finding from these preclinical studies was the optimization of the dosing schedule, which suggested that a 4-day course of this compound initiated concurrently with or one day after taxane (B156437) administration provided the best therapeutic outcome. biorxiv.orgmedchemexpress.com This preclinical work provided a strong foundation for the design of clinical trials combining this compound with paclitaxel or docetaxel in patients with advanced solid tumors. biorxiv.orgmedchemexpress.comaacrjournals.org

In Vitro Enhancement of Taxane Efficacy by this compound
Cancer Cell LineCancer TypeCombined TaxaneObserved Synergistic EffectResistance Status
HeLaCervical CancerPaclitaxel, Docetaxel, CabazitaxelDose-dependent enhancement of cell growth inhibition nih.govSensitive
NCI-H460Lung CancerPaclitaxel, DocetaxelEnhanced antitumor activity in xenograft model biorxiv.orgSensitive
A549.T12Lung CancerPaclitaxelEnhanced growth inhibition biorxiv.orgPaclitaxel-Resistant
PTX10-PaclitaxelEnhanced growth inhibition biorxiv.orgPaclitaxel-Resistant

While combination therapies involving kinase inhibitors and immunomodulatory agents like immune checkpoint inhibitors are a significant area of cancer research, specific preclinical or clinical data on the combination of this compound with such agents have not been extensively reported in the reviewed literature. General studies have noted that combining HSP90 inhibitors with immune checkpoint inhibitors can enhance antitumor immunity, but direct evidence for this compound is not yet established. biorxiv.org

Mechanistic Basis for Combination Efficacy

The synergistic outcomes observed with this compound combinations are rooted in its ability to modulate pathways that mediate drug resistance and to ensure effective inhibition of its primary target, Aurora A kinase.

A primary mechanism underlying the efficacy of this compound combinations is its ability to overcome resistance to its partner drugs. Elevated levels of Aurora A kinase have been reported to abrogate the mitotic spindle checkpoint that is activated by taxanes, leading to treatment resistance. guidetopharmacology.orgaacrjournals.org By selectively inhibiting Aurora A, this compound is thought to restore the sensitivity of cancer cells to taxane-induced mitotic arrest. youtube.com This is supported by findings that the combination is effective in paclitaxel-resistant cell lines. biorxiv.orgnih.gov

In the context of targeted therapies, Aurora A kinase (AURKA) signaling has been identified as a mediator of both intrinsic and acquired resistance to KRAS G12C inhibitors. researchgate.netguidetopharmacology.orgnih.gov Preclinical findings indicate that AURKA activation is a key resistance mechanism to sotorasib in KRAS G12C-mutant NSCLC. ascopubs.orgresearchgate.net The combination of this compound (VIC-1911) with a KRAS G12C inhibitor directly counters this resistance pathway, leading to synergistic antitumor effects and delaying the emergence of adaptive resistance. researchgate.netguidetopharmacology.orgnih.gov

Effective target engagement is a prerequisite for the therapeutic activity of this compound. In monotherapy studies, pharmacodynamic changes, such as the modulation of biomarkers like phosphorylated histone H3 (pHH3), have been used to confirm that this compound inhibits Aurora A in humans. youtube.com This target engagement leads to the accumulation of mitotic cells, a hallmark of Aurora A inhibition. biorxiv.org

However, assessing the specific target engagement of this compound within a combination regimen can be complex. For instance, when combined with taxanes, it is difficult to distinguish the pharmacodynamic effect of this compound using pHH3 as a biomarker, because taxanes also induce this marker. youtube.com Therefore, the successful synergy relies on achieving a dose and schedule of this compound that ensures adequate Aurora A inhibition, as established in monotherapy trials, thereby allowing it to exert its resistance-overcoming effects when combined with a partner agent. youtube.com For other Aurora A inhibitors, pharmacodynamic gene expression assays have also been validated to determine target engagement.

Modulation of Multiple Pathways

This compound's primary mechanism of action is the inhibition of Aurora A kinase, a key regulator of mitotic progression. nih.gov By disrupting the function of Aurora A, this compound induces mitotic arrest and subsequent apoptosis in cancer cells. However, the therapeutic potential of this compound extends beyond its direct effects on mitosis. Preclinical studies have revealed its ability to modulate other critical signaling pathways implicated in tumorigenesis and survival.

Notably, this compound has demonstrated inhibitory effects on the Myc, β-Catenin, and Tropomyosin receptor kinase (TRK) pathways. nih.govresearchgate.net The Myc family of oncoproteins are critical drivers of cell proliferation and are frequently amplified in various cancers. This compound has been shown to suppress the growth of cancer cell lines with MYC family amplification. nih.gov Similarly, aberrant β-Catenin signaling is a hallmark of many cancers, and this compound has exhibited efficacy in models with CTNNB1 (the gene encoding β-catenin) mutations. nih.govresearchgate.net Furthermore, this compound has been identified as an inhibitor of TRK fusion proteins, which are oncogenic drivers in a subset of tumors. nih.govresearchgate.net This multi-pathway modulation provides a strong rationale for combining this compound with agents that target distinct or complementary cellular processes.

Preclinical Validation of Combination Regimens

The therapeutic potential of combining this compound with other anticancer agents has been rigorously evaluated in preclinical settings, employing both in vitro and in vivo models to assess synergy and efficacy.

In Vitro Synergism and Antagonism Assessments

In vitro studies have been instrumental in identifying synergistic interactions between this compound and other chemotherapeutic drugs, particularly taxanes such as paclitaxel and docetaxel. aacrjournals.orgnih.gov The combination of this compound with paclitaxel has demonstrated synergistic growth inhibition in a variety of human cancer cell lines, including those resistant to paclitaxel alone. aacrjournals.org This synergistic effect is not limited to a specific cancer type, with positive results observed in cell lines derived from various tissues. aacrjournals.org

The synergy between this compound and paclitaxel has been quantitatively assessed using the Combination Index (CI), where a CI value of less than 1 indicates a synergistic interaction. In multiple cancer cell lines, the combination of this compound and paclitaxel resulted in CI values below 1.0, confirming a synergistic effect on cell growth inhibition. aacrjournals.org

CI values could not be determined for AsPC-1 and MCF-7 cell lines due to moderate growth inhibition by this compound as a single agent. aacrjournals.org

In Vivo Combination Efficacy Studies

The promising in vitro results have been corroborated by in vivo studies in animal models. The combination of this compound with taxanes has demonstrated enhanced antitumor efficacy in various xenograft models. aacrjournals.orgnih.gov In a HeLa-luc xenograft model in nude rats, the combination of this compound and paclitaxel resulted in a significant enhancement of antitumor activity without a corresponding increase in toxicity. medchemexpress.com

Similarly, in a NCI-H460 xenograft model in mice, the combination of this compound with either paclitaxel or docetaxel led to a greater tumor growth inhibition compared to either agent alone. aacrjournals.org The efficacy of these combinations is often measured by the Tumor/Control (T/C) ratio, which represents the relative tumor volume in treated animals compared to control animals. A lower T/C ratio indicates greater antitumor activity.

These preclinical findings provide a strong rationale for the clinical investigation of this compound in combination with taxanes for the treatment of various solid tumors. nih.gov

Biomarker Discovery and Validation for Tas 119 Response

Predictive Biomarkers for TAS-119 Sensitivity

Preclinical and early clinical investigations have highlighted several genomic alterations that serve as key predictive biomarkers for this compound sensitivity. These markers indicate a heightened susceptibility of cancer cells to the inhibitory effects of this compound.

Genomic and Transcriptomic Signatures

This compound has demonstrated potent antitumor activity in cancer cell lines and xenograft models harboring specific genomic and transcriptomic signatures. Notably, MYC family amplification , CTNNB1 (β-catenin) mutation , and NTRK (neurotrophic tyrosine receptor kinase) gene fusions are significant indicators of sensitivity to this compound. wikipedia.orgmrc.ac.uknih.gov

MYC Amplification and CTNNB1 Mutation: this compound effectively suppresses the growth of various cancer cell lines with MYC family amplification and CTNNB1 mutations in in vitro studies. wikipedia.org Furthermore, in xenograft models of human lung cancer cells exhibiting both MYC amplification and CTNNB1 mutation, this compound has shown robust antitumor activity. wikipedia.org The Wnt/β-catenin pathway, often dysregulated by CTNNB1 mutations, and MYC oncogene amplifications are recognized as pathways where this compound and other Aurora A kinase inhibitors exert potent growth inhibitory effects. nih.gov

NTRK Fusions: this compound inhibits the activity of TRK-fusion proteins (encoded by NTRK1, NTRK2, and NTRK3 genes) and significantly suppresses tumor cell growth in models characterized by a deregulated TRK pathway. wikipedia.orgmrc.ac.uk Specific NTRK gene fusions, such as TPM3-NTRK1, RIP-NTRK1, and CD74-NTRK1, have been observed in various malignancies and represent actionable targets for this compound. mrc.ac.uk Molecular diagnostic techniques, including fluorescence in situ hybridization (FISH) and next-generation sequencing (NGS), are effective methods for detecting these NTRK gene fusions. mrc.ac.uk

Aurora A (AURKA) Amplification/Overexpression: As a selective Aurora A inhibitor, this compound's efficacy is also linked to the overexpression or amplification of Aurora A kinase itself, which is frequently observed in various human cancers and correlates with tumor proliferation and aggressiveness. nih.gov

From a transcriptomic perspective, this compound has been shown to induce N-Myc degradation and inhibit downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines. wikipedia.org This indicates that changes in the expression levels of N-Myc and its regulated genes could serve as transcriptomic signatures predictive of response.

Table 1: this compound Inhibitory Activity Against Key Targets

Target KinaseIC50 (nM)Reference
Aurora A1.04 wikipedia.orgnih.gov
TRK-A1.46 wikipedia.orgnih.gov
TRK-B1.53 wikipedia.orgnih.gov
TRK-C1.47 wikipedia.orgnih.gov
Aurora B95 nih.gov
Aurora C36.5 nih.gov
RET25.8 nih.gov
ROS29.3 nih.gov

Proteomic and Metabolomic Markers

While genomic and transcriptomic markers are well-defined for this compound sensitivity, specific proteomic and metabolomic markers directly predictive of this compound sensitivity, beyond the degradation of N-Myc protein, are areas that require further dedicated research. The observed N-Myc protein degradation following this compound treatment in MYCN-amplified neuroblastoma cell lines suggests that baseline N-Myc protein levels or changes thereof could function as a proteomic indicator of sensitivity. wikipedia.org General advancements in proteomics and metabolomics offer promising avenues for discovering novel biomarkers, but their specific application as predictive markers for this compound sensitivity is still being explored.

Epigenetic Markers

This compound's primary target, Aurora A kinase, is known to be involved in various epigenetic processes, including the regulation of histone modifications and the stability of tumor suppressor proteins like p53. For instance, Aurora A methylation can impact p53 stability. While Aurora A's role in epigenetics is established, specific epigenetic markers that predict sensitivity to this compound treatment are not yet clearly delineated in the current literature as distinct from the underlying genomic alterations. The compound has been mentioned in the context of epigenetic therapy, suggesting its potential interplay with epigenetic mechanisms.

Pharmacodynamic Biomarkers of this compound Activity

Pharmacodynamic (PD) biomarkers are essential for confirming target engagement and assessing the biological activity of this compound within the patient's tumor and normal tissues.

Target Engagement Markers

The most direct pharmacodynamic biomarker for this compound, as an Aurora A kinase inhibitor, is the assessment of phosphorylated histone H3 (pHH3) . Aurora A kinase plays a critical role in mitosis, and its inhibition leads to mitotic arrest. An increase in pHH3-positive cells is a hallmark of mitotic stagnation and thus serves as a reliable indicator of Aurora A inhibition. nih.gov In a first-in-human phase 1 study of this compound, target inhibition was successfully demonstrated through the measurement of pHH3 in paired skin biopsies, showing an increase in pHH3-positive cells after this compound administration. nih.gov This confirms that this compound effectively engages its primary target, Aurora A, in vivo, leading to the expected cellular consequences of mitotic disruption.

Downstream Pathway Modulation Markers

Beyond direct target engagement, this compound modulates several downstream signaling pathways, reflecting its broader biological activity.

N-Myc Degradation and Transcriptional Inhibition: As noted for predictive markers, this compound induces the degradation of N-Myc and inhibits its downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines. wikipedia.org Monitoring the levels of N-Myc protein and the expression of its target genes could serve as pharmacodynamic markers of this compound's effect on the MYC pathway.

TRK Pathway Modulation: Given its inhibitory effect on TRK-fusion proteins, this compound modulates downstream signaling pathways activated by TRKs, which include the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways. wikipedia.orgmrc.ac.uk Changes in the phosphorylation status or expression of key components within these pathways could indicate this compound's pharmacodynamic activity.

p53 and mTOR Pathway Modulation: Aurora A kinase inhibition by this compound can affect p53 function, potentially leading to the downregulation of p53 target genes like PTEN and CDKN1A. Additionally, Aurora A has been implicated in mTOR activation, and its inhibition can reduce phosphorylated mTOR (p-mTOR) levels. Therefore, assessing the modulation of p53-related proteins and mTOR pathway components could provide insights into the downstream effects of this compound.

Methodologies for Biomarker Identification and Validation in Preclinical Settings

The discovery and validation of predictive and pharmacodynamic biomarkers are integral to the preclinical development of novel anticancer agents like this compound. These methodologies aim to identify molecular or cellular indicators that can predict a tumor's sensitivity or resistance to this compound, monitor its pharmacodynamic effects, or track disease progression. In preclinical research, a variety of advanced techniques are employed to achieve this, ranging from high-throughput molecular profiling to sophisticated imaging and computational analyses.

High-Throughput Screening Approaches

High-throughput screening (HTS) approaches are fundamental in modern biomarker discovery, enabling the rapid and simultaneous analysis of thousands of biological or chemical entities. In the context of preclinical biomarker identification for compounds such as this compound, HTS leverages "omics" technologies, including genomics, transcriptomics, and proteomics, to generate comprehensive molecular profiles. aacrjournals.org These techniques facilitate the large-scale identification of genetic mutations, gene expression patterns, or protein alterations that correlate with drug sensitivity or resistance. aacrjournals.org

For this compound, preclinical characterization has revealed that its antitumor efficacy is particularly pronounced in models harboring specific genetic deregulations, such as MYC family amplification, CTNNB1 mutation, and NTRK fusion. fishersci.co.uknih.gov The identification of these specific genetic predispositions as potential predictive biomarkers for this compound response inherently relies on high-throughput genomic and molecular profiling methods applied across extensive panels of cancer cell lines and patient-derived xenografts. Such screening efforts allow researchers to systematically identify molecular signatures that predict a favorable response to this compound, even in cases where monotherapy might not be effective. aacrjournals.org

Table 1: Key Preclinical Biomarkers for this compound Response Identified Through Molecular Profiling

Biomarker TypeSpecific BiomarkerAssociated Pathway/MechanismPreclinical Relevance to this compound
Genetic AmplificationMYC family amplificationDeregulated MYC pathway, N-Myc degradationPredicts sensitivity to this compound, strong antitumor activity observed. fishersci.co.uknih.gov
Genetic MutationCTNNB1 mutationDeregulated β-Catenin pathwayPredicts sensitivity to this compound, strong antitumor activity observed. fishersci.co.uknih.gov
Gene FusionNTRK fusionDeregulated TRK pathwayPredicts sensitivity to this compound, robust growth inhibition observed. fishersci.co.uknih.gov
Cellular Protein AccumulationAurora A protein accumulationInhibition of Aurora A kinase, mitotic accumulationObserved as a cellular pharmacodynamic biomarker, more predominant in tumor cells. nih.gov

Advanced Imaging Techniques

Advanced imaging techniques play a crucial role in preclinical biomarker validation by enabling non-invasive, real-time monitoring of tumor responses and physiological changes in living systems. Modalities such as multiparametric Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and radiomics provide quantitative data on tumor size, metabolic activity, cellular proliferation, and microenvironmental characteristics. researchgate.netamegroups.org These techniques can detect subtle changes in physiology and pathology, serving as surrogate endpoints for treatment efficacy. researchgate.net

In the preclinical assessment of this compound, advanced imaging can be employed to monitor the compound's effects on tumor growth and cellular processes. For instance, this compound has been shown to induce the accumulation of phosphorylated histone H3 (pHH3) in xenograft models, a cellular biomarker indicative of mitotic arrest. medchemexpress.com While not explicitly an imaging biomarker in the provided context, the principle of monitoring such cellular events in vivo through imaging is highly relevant. Advanced imaging, potentially utilizing specific probes or functional sequences, could be developed to non-invasively detect changes in tumor proliferation, cell cycle progression, or target engagement (e.g., Aurora A inhibition) in preclinical models treated with this compound. This would provide valuable insights into the drug's pharmacodynamics and help validate imaging biomarkers that correlate with therapeutic response.

Bioinformatics and Systems Biology Integration

The integration of bioinformatics and systems biology is essential for making sense of the vast and complex datasets generated by high-throughput analyses in biomarker discovery. Systems biology approaches focus on understanding biological systems as a whole, rather than isolated components, by integrating information across different "omics" levels, including genomics, transcriptomics, and proteomics. citeab.comwikipedia.orgresearchgate.net Computational tools and network-based analyses are used to identify perturbed pathways, key regulatory nodes, and functional modules that are indicative of disease states or drug responses. citeab.comwikipedia.org

For this compound, the identification of MYC amplification, CTNNB1 mutation, and NTRK fusion as predictive biomarkers exemplifies the power of bioinformatics and systems biology. These are not merely single gene alterations but represent deregulated activation of entire cellular pathways (Myc, β-Catenin, and TRK pathways). fishersci.co.uknih.gov Bioinformatics tools are indispensable for analyzing the genomic sequencing data to pinpoint these amplifications and mutations, and for interpreting their functional consequences within complex cellular networks. Systems biology further allows researchers to model how this compound's inhibition of Aurora A and TRKs impacts these interconnected pathways, providing a holistic understanding of the drug's mechanism of action and the biological context in which it is most effective. citeab.comwikipedia.orgresearchgate.net This integrative approach is critical for translating preclinical findings into actionable biomarkers for patient stratification and therapeutic guidance.

Structure Activity Relationship and Molecular Optimization of Tas 119 Analogs

Key Structural Motifs and Their Influence on Target Binding

TAS-119 functions as a highly selective inhibitor of the serine/threonine protein kinase Aurora A. Preclinical characterization has demonstrated its strong inhibitory effect against Aurora A, with an IC50 value of approximately 1.0 to 1.04 nmol/L. guidetopharmacology.orgwikipedia.orgwikipedia.orgoutbreak.infonih.gov This potency underscores a favorable interaction between this compound's structural motifs and the active site of Aurora A. Furthermore, this compound exhibits high selectivity for Aurora A when compared to a broad panel of other protein kinases, including Aurora B, for which its IC50 is significantly higher at 95 nmol/L. guidetopharmacology.orgwikipedia.orgnih.gov This substantial difference in inhibitory concentration highlights the optimized structural features of this compound that confer specificity towards Aurora A.

Beyond its primary target, this compound has also demonstrated inhibitory effects against tropomyosin receptor kinases (TRK) A, TRKB, and TRKC, with IC50 values of 1.46, 1.53, and 1.47 nmol/L, respectively. wikipedia.orgwikipedia.org This pan-TRK inhibition suggests that this compound possesses structural elements capable of interacting effectively with the binding pockets of these kinases as well. The mechanism of action involves this compound binding to and inhibiting Aurora A kinase, which subsequently disrupts the assembly of the mitotic spindle apparatus, impedes chromosome segregation, inhibits cell division, and ultimately induces apoptosis in cells that overexpress Aurora A kinase. wikipedia.org The oral bioavailability of this compound further signifies successful molecular optimization to ensure effective systemic delivery and absorption. guidetopharmacology.orgoutbreak.infonih.govwikipedia.orgscilit.commims.com

Impact of Chemical Modifications on Biological Activity and Selectivity

The observed high selectivity of this compound for Aurora A over Aurora B is a direct outcome of targeted chemical modifications during its development. This selectivity is crucial, as it minimizes potential off-target effects that could lead to undesirable biological activities or toxicities often associated with less selective Aurora kinase inhibitors. guidetopharmacology.orgwikipedia.orgnih.gov

A significant aspect of this compound's biological activity is its ability to enhance the antiproliferative effect of taxanes, such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091), across a variety of human cancer cell lines. guidetopharmacology.orgwikipedia.orgoutbreak.infoscilit.commims.comwikipedia.orgwikipedia.orgmims.com This enhancement extends to paclitaxel-resistant cell lines, indicating that this compound can overcome certain mechanisms of drug resistance. wikipedia.orgoutbreak.infoscilit.commims.comwikipedia.orgmims.com Importantly, this compound did not enhance the antitumor activity of paclitaxel in normal lung diploid fibroblast cell lines (WI-38 and MRC5), suggesting a degree of selective action against cancer cells. wikipedia.orgoutbreak.infoscilit.commims.comwikipedia.orgmims.com This differential effect on normal versus cancerous cells is a critical indicator of favorable biological activity and selectivity achieved through its molecular design.

Computational Modeling and Rational Design Approaches for this compound Derivatives

While specific details regarding the computational modeling and rational design approaches exclusively employed for this compound's development are not extensively detailed in publicly available research, computational methods play an increasingly vital role in modern drug discovery and optimization. These approaches typically involve techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. Such computational tools enable researchers to predict the binding affinity of potential drug candidates to their targets, analyze protein-ligand interactions at an atomic level, and design novel compounds with improved pharmacological properties. The rational design process, often guided by computational insights, aims to systematically modify chemical structures to enhance potency, selectivity, and pharmacokinetic profiles. For kinase inhibitors like this compound, computational modeling can be instrumental in understanding the subtle differences in active site geometries and residue interactions that contribute to selective inhibition among kinase family members.

SAR Studies for Improved Efficacy and Resistance Circumvention

SAR studies for this compound have focused on maximizing its therapeutic efficacy and addressing mechanisms of drug resistance. The synergistic effect observed when this compound is combined with taxanes is a key outcome of these studies. Preclinical investigations have established optimized combination therapy regimens, demonstrating that combining paclitaxel or docetaxel treatment with a 4-day dosing of this compound, initiated either concurrently or one day later, yields enhanced antitumor efficacy. wikipedia.orgoutbreak.infoscilit.commims.comwikipedia.orgmims.com This strategic dosing schedule is a practical application of SAR findings aimed at improving clinical outcomes.

Furthermore, this compound has shown significant antitumor activity in cancer cell lines harboring specific genetic alterations, including MYC family amplification, CTNNB1 mutation, and NTRK fusion. wikipedia.orgwikipedia.orgwikipedia.org This activity highlights this compound's potential to circumvent resistance mechanisms associated with these oncogenic drivers. By targeting both Aurora A and TRK kinases, this compound offers a dual-mechanism approach that could be particularly effective in cancers driven by these pathways, thereby addressing intrinsic or acquired resistance to single-target therapies. The continued exploration of this compound's SAR, particularly in the context of combination therapies and diverse genetic backgrounds, remains critical for its successful clinical translation and for overcoming therapeutic challenges in oncology.

Advanced Preclinical Methodologies and Innovative Models in Tas 119 Research

Organoid and 3D Culture Systems for TAS-119 Evaluation

Organoid and 3D culture systems represent a significant advancement in preclinical research, offering models that more closely mimic the in vivo tissue architecture and microenvironment than conventional 2D cell cultures. These systems are increasingly utilized for drug screening and personalized medicine, providing a platform to evaluate compound efficacy in a more physiologically relevant context.

While specific detailed research findings on this compound evaluation within organoid or 3D culture systems were not extensively detailed in the provided search results, the utility of these models for compounds with a similar mechanism of action or therapeutic intent is well-established. For instance, patient-derived organoids (PDTOs) have been successfully established from various cancer types, including lung and gastrointestinal cancers, and used to test the sensitivity of multiple chemotherapeutic and targeted drugs, often showing high accuracy in predicting clinical efficacy. Given that this compound is an Aurora A inhibitor, targeting a key mitotic kinase, its evaluation in 3D models could provide critical insights into its effects on cell proliferation, cell cycle progression, and the formation of mitotic spindles within a more complex cellular environment nih.govwikipedia.orgmrc.ac.uk. The ability of 3D cultures to simulate features of solid tumors, such as heterogeneous tumor microenvironments and oxygen gradients, makes them ideal for screening anticancer drugs and understanding drug resistance mechanisms.

The application of organoid and 3D culture systems to this compound research would allow for:

Assessment of Efficacy in Complex Architectures: Evaluating this compound's antiproliferative effects and its ability to induce mitotic accumulation within a multicellular, spatially organized context nih.govwikipedia.orgmrc.ac.uk.

Modeling Tumor Heterogeneity: Investigating how this compound interacts with diverse cell populations within a tumor, which is a critical aspect of cancer progression and treatment response.

Combination Therapy Screening: Facilitating the high-throughput screening of this compound in combination with other agents, such as taxanes, in models that better recapitulate in vivo interactions.

The development of such models would be invaluable for optimizing this compound's therapeutic strategies and identifying patient subsets most likely to respond.

CRISPR/Cas9-Based Genetic Screening for Modulators of this compound Response

CRISPR/Cas9-based genetic screening has emerged as a powerful tool for systematically identifying genes that modulate cellular responses to therapeutic agents, including Aurora A inhibitors like this compound. This technology allows for precise gene editing, enabling researchers to create libraries of cells with specific gene knockouts or alterations and then observe their impact on drug sensitivity or resistance.

For this compound, CRISPR/Cas9 screening can be instrumental in:

Identifying Resistance Mechanisms: Genome-wide CRISPR/Cas9 screens can uncover novel genes or pathways whose alteration leads to resistance to this compound, providing insights into potential therapeutic escape routes. For instance, CRISPR/Cas9 screening has identified kinetochore-microtubule dependent mechanisms for Aurora A inhibitor resistance in breast cancer, which is directly relevant to this compound's action.

Discovering Sensitizing Genes: Conversely, such screens can reveal genes whose loss or inhibition sensitizes cancer cells to this compound, suggesting potential combination therapy targets or biomarkers for patient stratification.

Elucidating Synthetic Lethality: By systematically knocking out genes, researchers can identify synthetic lethal interactions where the loss of two genes (one being targeted by this compound and another identified through screening) leads to cell death, offering new therapeutic avenues.

Understanding Pathway Dependencies: Given this compound's targeting of Aurora A and TRK pathways, CRISPR/Cas9 can help delineate the precise genetic dependencies that make certain cancers, such as those with MYC amplification or CTNNB1 mutations, particularly vulnerable to this compound wikipedia.org.

This methodology provides a high-throughput and unbiased approach to uncover genetic vulnerabilities and resistance mechanisms, which are critical for optimizing this compound's application and developing strategies to overcome therapeutic challenges.

Single-Cell Omics Applications in Understanding this compound Heterogeneity

Tumor heterogeneity, both inter-patient and intra-tumor, is a significant challenge in cancer therapy, influencing treatment response and prognosis. Single-cell omics technologies, such as single-cell RNA sequencing (scRNA-seq), offer an unprecedented resolution to dissect this heterogeneity by analyzing gene expression, genetic alterations, and protein profiles at the individual cell level.

While specific studies applying single-cell omics directly to this compound were not detailed in the search results, the relevance of these techniques to this compound research is profound:

Dissecting Cellular Subpopulations: this compound's effects on cell cycle and proliferation may vary across different cancer cell subpopulations within a tumor. Single-cell omics can identify these distinct subpopulations and characterize their unique molecular profiles, revealing why some cells respond while others resist.

Understanding Drug Response Heterogeneity: By profiling individual cells before and after this compound treatment, researchers can identify transcriptomic or proteomic signatures associated with response or resistance, even in rare cell types. This can help in identifying predictive biomarkers for this compound efficacy.

Analyzing Tumor Microenvironment (TME) Interactions: The TME, comprising various cell populations like immune cells and fibroblasts, significantly influences tumor growth and drug response. Single-cell omics can map the cellular composition and interactions within the TME, providing insights into how this compound might influence or be influenced by its microenvironment.

Tracking Clonal Evolution: this compound's impact on tumor evolution and the emergence of resistant clones can be monitored at a single-cell level, offering a dynamic view of treatment adaptation.

By providing a high-dimensional molecular contour for each cell, single-cell omics applications can reveal the intricate cellular and molecular landscape that governs this compound's efficacy and resistance, paving the way for more precise and personalized therapeutic strategies.

In Vivo Imaging Techniques for Monitoring this compound Effects in Real-Time

In vivo imaging techniques are indispensable for monitoring the real-time effects of therapeutic agents like this compound within living organisms, providing non-invasive insights into tumor biology and drug response. These techniques allow for longitudinal studies, tracking changes in tumor size, metabolism, proliferation, and target engagement over time.

For this compound, various in vivo imaging modalities can be applied:

Bioluminescence Imaging (BLI): Preclinical studies have utilized luciferase-expressing xenograft models (e.g., HeLa-luc xenografts) to monitor the effects of this compound. For instance, this compound treatment has been shown to induce phosphorylated histone H3 (pHH3) in nude rats bearing HeLa-luc xenografts, indicating its mitotic inhibitory activity in vivo nih.gov. This suggests that BLI, by detecting luciferase activity, can indirectly monitor tumor growth or the activity of specific promoters linked to this compound's mechanism.

Positron Emission Tomography (PET): PET imaging, using specific radiopharmaceuticals, can quantitatively assess tumor properties. For example, 18F-fludeoxyglucose (18FDG) can monitor glucose metabolism, 18F-fluoromisonidazole (18F-MISO) can assess hypoxia, and 18F-Flurodeoxythymidine (FLT) can measure cellular proliferation. As an Aurora A inhibitor that affects cell proliferation, PET imaging with FLT could be particularly useful for monitoring this compound's direct impact on tumor cell division.

Magnetic Resonance Imaging (MRI): MRI offers high-resolution anatomical imaging and can also provide functional information. Advanced MRI techniques, including diffusion-weighted MRI (DW-MRI), can assess changes in tumor cellularity and water diffusion, which may correlate with treatment-induced cell death or changes in tumor architecture.

Other Techniques: While not explicitly mentioned for this compound, techniques like 19F MRI and Magnetic Particle Imaging (MPI) are also being developed for tracking labeled cells or monitoring cellular processes in vivo, offering potential future applications for understanding this compound's distribution or cellular impact.

These imaging techniques provide crucial real-time data on this compound's pharmacodynamic effects, enabling researchers to understand its efficacy in complex biological systems and to optimize treatment regimens in preclinical settings.

Future Directions and Translational Perspectives for Tas 119 Research

Emerging Research Areas for TAS-119 Investigation

Recent research on this compound has highlighted its potential in several emerging areas, particularly within oncology. A significant focus is on its dual inhibitory activity against Aurora A and the TRK family of kinases. This compound demonstrates strong inhibitory effects against Aurora A with an IC50 value of approximately 1.0 nM and against TRKA, TRKB, and TRKC with IC50 values ranging from 1.46 to 1.53 nM. researchgate.netpatsnap.comnih.govmedchemexpress.com This dual targeting mechanism broadens its potential therapeutic window.

Another key emerging area is the investigation of this compound in combination therapies, particularly with taxanes such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091). Preclinical studies have shown that this compound enhances the antiproliferative effects of these taxanes in various human cancer cell lines, including those resistant to paclitaxel. researchgate.netpatsnap.commedchemexpress.comaacrjournals.org This synergistic effect, observed both in vitro and in vivo, suggests that this compound could improve the efficacy of existing chemotherapy regimens. medchemexpress.comaacrjournals.org

Furthermore, research is exploring this compound's activity in specific cancer subtypes characterized by particular molecular alterations. It has shown efficacy in preclinical models with deregulated activation of the MYC, β-Catenin, and NTRK pathways. researchgate.netpatsnap.comnih.govresearchgate.netspringermedicine.com Specifically, this compound induces N-Myc degradation and inhibits downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines. researchgate.netnih.gov Its ability to inhibit TRK-fusion protein activity has also demonstrated robust growth inhibition in tumor cells with deregulated TRK pathways. researchgate.netnih.gov

Current development phases for this compound include:

Phase I/II for Graft-versus-host disease (GVHD) springer.com

Phase I for Non-small cell lung cancer springer.com

Clinical Phase Unknown for Liver cancer springer.com

Preclinical for Triple negative breast cancer springer.com

Table 1: Inhibitory Concentrations (IC50) of this compound against Key Kinases

Kinase TargetIC50 Value (nM)Reference
Aurora A1.0 - 1.04 researchgate.netpatsnap.comnih.govmedchemexpress.com
Aurora B95 medchemexpress.com
TRKA1.46 researchgate.netnih.gov
TRKB1.53 researchgate.netnih.gov
TRKC1.47 researchgate.netnih.gov

Table 2: Development Phases of this compound in Various Indications

IndicationHighest Development PhaseReference
Graft-versus-host diseasePhase I/II springer.com
Non-small cell lung cancerPhase I springer.com
Liver cancerClinical Phase Unknown springer.com
Triple negative breast cancerPreclinical springer.com

Unexplored Biological Contexts for this compound Application

While this compound's primary focus has been oncology, its mechanisms of action as an Aurora A and TRK inhibitor suggest potential applications in other biological contexts where these kinases play critical roles. Aurora A is a mitotic kinase essential for cell cycle progression, centrosome maturation, and cytokinesis. researchgate.net Dysregulation of Aurora A is implicated in various proliferative disorders beyond cancer. Therefore, conditions characterized by abnormal or uncontrolled cell division, even if not cancerous, could theoretically represent unexplored biological contexts for this compound application.

Similarly, TRK receptors (TRKA, TRKB, TRKC) are crucial for neuronal development, function, and survival. While their aberrant activation, particularly through fusions, drives certain cancers, their normal physiological roles extend to pain signaling, neurotrophic support, and neurodegenerative processes. researchgate.netnih.gov This suggests that this compound's TRK inhibitory activity could potentially be explored in non-oncological neurological disorders where TRK signaling contributes to pathology, provided the specific context involves an overactive or undesirable TRK pathway. However, such applications would require extensive investigation to understand the balance between therapeutic benefit and potential off-target effects on normal physiological processes.

Challenges and Opportunities in Preclinical this compound Development

Preclinical development of this compound has presented both challenges and opportunities. A key challenge, common to many kinase inhibitors, is ensuring optimal target engagement and selectivity in vivo while minimizing off-target effects. Despite the high selectivity of this compound for Aurora A over Aurora B and other kinases in vitro, translating this specificity to a complex in vivo environment remains a continuous area of optimization. researchgate.netnih.govmedchemexpress.com The fact that many Aurora kinase inhibitors have not reached the market underscores the inherent difficulties in developing this class of drugs. researchgate.net

Opportunities in preclinical development are numerous. The compound's oral bioavailability is a significant advantage, simplifying administration in preclinical models and potentially in clinical settings. researchgate.netnih.govmedchemexpress.com The demonstrated ability of this compound to enhance the antitumor efficacy of taxanes, including in paclitaxel-resistant cell lines, provides a strong rationale for combination therapy strategies. researchgate.netpatsnap.commedchemexpress.comaacrjournals.org Preclinical studies have successfully provided guidance for clinical trial design, including optimal drug administration orders and durations for combination regimens. For instance, combining this compound with paclitaxel or docetaxel, with this compound dosing initiated on the same day or one day after the taxane (B156437), showed the best regimen in preclinical models. researchgate.netaacrjournals.orgresearchgate.net

Furthermore, the preclinical characterization of this compound has identified its efficacy in specific molecularly defined tumor types, such as those with MYC amplification, β-Catenin mutation, and NTRK fusions. researchgate.netpatsnap.comnih.govspringermedicine.com This provides an opportunity for developing biomarker-driven patient selection strategies, potentially leading to more effective and personalized treatments. The favorable and remarkably distinct safety profile observed in early clinical trials, which is an outcome of thorough preclinical characterization, also represents a significant opportunity for further development compared to other Aurora A inhibitors. nih.govresearchgate.net

Potential for Repurposing or Novel Applications of this compound

Drug repurposing, the process of identifying new therapeutic indications for existing drugs, offers a time and cost-effective alternative to de novo drug development. biorxiv.orgusf.edumdpi.com this compound's established mechanism as a dual Aurora A and TRK inhibitor provides a strong foundation for exploring repurposing opportunities.

One notable potential for repurposing lies in its documented activity in Graft-versus-host disease (GVHD), an immune disorder, which is distinct from its primary oncological indications. springer.com This suggests that this compound's modulatory effects on cell proliferation and signaling pathways could extend to immune-mediated conditions.

Beyond GVHD, the dual inhibition of Aurora A and TRK opens avenues for novel applications within and potentially outside of cancer. For instance, while TRK fusions are known oncogenic drivers, the broader role of TRK signaling in various neurological conditions could be explored for this compound. If specific non-cancerous neurological pathologies involve aberrant or overactive TRK signaling, this compound could theoretically be repurposed to modulate these pathways.

Within oncology, novel applications include its use in combination with existing chemotherapies to overcome drug resistance, particularly in taxane-resistant cancers. medchemexpress.comaacrjournals.org This is not strictly repurposing in terms of a new disease, but rather a novel application to enhance the efficacy of established treatments. The preclinical data supporting its activity in MYC-amplified, β-Catenin-mutated, and NTRK-fusion-driven cancers also represents a novel and targeted application within the broader cancer landscape. researchgate.netpatsnap.comnih.govspringermedicine.com

Q & A

Basic: What is the mechanistic basis for TAS-119's selective inhibition of Aurora A kinase, and how does this inform preclinical model selection?

This compound is a potent, orally active Aurora A inhibitor with an IC50 of 1.0 nM , demonstrating >95-fold selectivity over Aurora B (IC50 = 95 nM) . Its mechanism involves binding to the ATP-binding pocket of Aurora A, disrupting mitotic spindle assembly and inducing G2/M arrest . This selectivity minimizes off-target effects on Aurora B, which regulates cytokinesis, reducing the risk of polyploidy in normal cells . For preclinical models, researchers should prioritize tumors with Aurora A overexpression , MYC amplification , or CTNNB1 mutations , as these correlate with enhanced sensitivity to this compound .

Table 1: Selectivity profile of this compound

KinaseIC50 (nM)Relevance to Mitosis
Aurora A1.0Spindle assembly
Aurora B95Cytokinesis
TrkA1.0*Neurotrophin signaling
*this compound cross-inhibits Trk receptors at similar potency .

Basic: What preclinical evidence supports the combination of this compound with taxanes?

This compound synergizes with taxanes (e.g., paclitaxel, docetaxel) by reversing taxane resistance via Aurora A inhibition. In paclitaxel-resistant cell lines (e.g., A549.T12 with β-tubulin mutations), this compound restored sensitivity by promoting caspase-dependent apoptosis and reducing mitotic slippage . Synergy was quantified using the Bliss additivity model , showing >10-fold reduction in taxane IC50 when combined with this compound (100 nM) . Researchers should note that synergy is schedule-dependent: maximal enhancement occurs when this compound is administered concomitantly or 1 day after taxanes , with 4-day dosing optimizing efficacy .

Advanced: How can experimental designs address translational challenges in this compound clinical development?

Despite preclinical synergy, early-phase trials showed limited single-agent efficacy (e.g., 35% stable disease in NCT02448589 ). Key considerations:

  • Dosing schedule : Intermittent this compound dosing (e.g., 2–3 days/week) reduces toxicity (e.g., ocular, neutropenia) while maintaining target inhibition .
  • Biomarker stratification : Prioritize tumors with MYC/β-catenin pathway activation or Trk fusions , as this compound shows dual Aurora A/Trk inhibition .
  • Combination pharmacokinetics (PK) : this compound does not alter taxane PK, enabling flexible dosing .

Table 2: Clinical trial outcomes for this compound

Trial IDPhaseRegimenEfficacy (PR/SD)Key Toxicity
NCT02448589IMonotherapy0% PR, 35% SDDiarrhea, ocular toxicity
NCT02134067IThis compound + Paclitaxel15.4% PR, 45% SDNeutropenia, elevated AST

Advanced: What methodologies optimize in vivo dosing schedules for this compound combinations?

Preclinical studies recommend:

  • Intermittent dosing : 4-day this compound administration with weekly taxanes maximizes tumor growth inhibition without exacerbating neurotoxicity .
  • Pharmacodynamic (PD) markers : Monitor phospho-Aurora A (pT288) in tumor biopsies to confirm target engagement .
  • Species-specific toxicity : In rats, this compound does not worsen taxane-induced peripheral neuropathy, supporting clinical safety .

Advanced: How can this compound's Trk inhibition be leveraged in research?

This compound inhibits TrkA/B/C at 1 nM IC50 , comparable to its Aurora A activity . Researchers exploring NTRK fusion-positive cancers (e.g., KM12C colorectal models) should:

  • Validate Trk pathway suppression via phospho-Trk/PLCγ/ERK assays .
  • Test this compound in dual-pathway deregulated tumors (e.g., MYC+Trk fusions) to exploit synthetic lethality .

Advanced: Why does this compound show limited single-agent efficacy despite robust preclinical data?

Hypotheses include:

  • Tumor heterogeneity : Aurora A dependency varies; tumors without mitotic checkpoint defects may resist monotherapy .
  • Compensatory pathways : Aurora B or survivin upregulation may bypass Aurora A inhibition. Co-targeting these pathways (e.g., with CDK4/6 inhibitors) is under exploration .

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